![molecular formula C18H15ClN6O B2709257 5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380180-65-2](/img/structure/B2709257.png)
5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antihypertensive Activity: Pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and compounds such as 7-fluoro and 5-keto-5H-indeno (1,2-c)pyridazines were found to be antihypertensive .
Antimicrobial and Antitubercular Activities: A substantial number of pyridazinones have been reported to possess antimicrobial and antitubercular activities .
Analgesic and Anti-inflammatory Activities: Pyridazinones have also been reported to possess analgesic and anti-inflammatory activities .
Anticancer Activity: Some pyridazinones have been reported to possess anticancer activity .
Antifungal Activity: Pyridazinones have been reported to possess antifungal activity .
Antidepressant–Anxiolytic Activity: Some pyridazinones have been reported to possess antidepressant–anxiolytic activity .
Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which “5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” is part of, have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
The mode of action of “5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” would depend on its specific targets. Generally, these compounds interact with their targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
The specific biochemical pathways affected by “5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” would depend on its targets. Pyridazine and pyridazinone derivatives have been shown to affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of “5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” would depend on its mode of action and the biochemical pathways it affects. These effects are usually studied in vitro and in vivo to understand the compound’s therapeutic potential .
properties
IUPAC Name |
5-chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-13(11-20)12-21-18(14)25-7-5-24(6-8-25)17-4-3-15(22-23-17)16-2-1-9-26-16/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZUEQBDJNAVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=C(C=C(C=N4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile |
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